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Compound of Interest

Compound Name: 2-Phenyloctane

Cat. No.: B13413545

This technical guide provides a comprehensive overview of the spectral data for 2-
phenyloctane (Ci14H22), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and the
relationship between these analytical techniques and the structural information they yield is
illustrated. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical analysis.

Data Presentation

The following sections summarize the key spectral data for 2-phenyloctane. The data is
presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted H and 13C NMR spectral data for 2-phenyloctane.

Note: The following NMR data are predicted based on established chemical shift ranges and
data from structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted *H NMR Data for 2-Phenyloctane
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.30-7.15 Multiplet 5H
(CeH5s)
~2.70 Sextet 1H Methine proton (-CH-)
Methylene protons (-
~1.60 Multiplet 2H CHz2-) adjacent to the
methine
Methylene protons (-
~1.30-1.20 Multiplet 8H CHz2-) of the alkyl
chain
Methyl protons (-CHs)
~1.20 Doublet 3H adjacent to the
methine
Terminal methyl
~0.88 Triplet 3H protons (-CHs) of the

alkyl chain

Table 2: Predicted 13C NMR Data for 2-Phenyloctane
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Chemical Shift (8) ppm Assighment

~ 146 Aromatic Quaternary Carbon (C-ipso)

~ 128 Aromatic CH Carbons (C-meta)

~ 127 Aromatic CH Carbons (C-ortho)

~ 126 Aromatic CH Carbon (C-para)

~ 40 Methine Carbon (-CH-)

36 Methylene Carbon (-CHz-) adjacent to the
methine

~32 Methylene Carbon (-CH2-)

~29 Methylene Carbon (-CH2-)

~ 27 Methylene Carbon (-CH2-)

~ 23 Methylene Carbon (-CHz-)

~22 Methyl Carbon (-CHs) adjacent to the methine

~14 Terminal Methyl Carbon (-CHs)

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table presents characteristic IR absorption bands for 2-phenyloctane, based on data for its
isomer, 1-phenyloctane, as the functional groups are identical.

Table 3: Representative IR Spectral Data for 2-Phenyloctane

Wavenumber (cm—?) Intensity Assignment

3085 - 3025 Medium Aromatic C-H Stretch
2955 - 2850 Strong Aliphatic C-H Stretch
1605, 1495, 1450 Medium-Weak Aromatic C=C Bending

C-H Out-of-Plane Bending
750, 695 Strong ]
(Monosubstituted Benzene)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The expected electron ionization (EI) mass spectrum of 2-phenyloctane would
exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Fragmentation Data for 2-Phenyloctane

miz Proposed Fragment lon Structure
190 Molecular lon [M]* [C1aH22]*
105 Benzylic cleavage [CsHo]*

91 Tropylium ion [C7HA]

77 Phenyl cation [CeHs]*

Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for a liquid sample such
as 2-phenyloctane.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2-phenyloctane.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCI3) in a clean, dry vial.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

o Transfer the solution to a standard 5 mm NMR tube.
o Data Acquisition:
o Place the NMR tube in the spectrometer.

o Acquire *H and 3C NMR spectra according to the instrument's standard operating
procedures. For 13C NMR, broadband proton decoupling is typically used to simplify the
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spectrum to single lines for each unique carbon.
o Sample Preparation (Neat Liquid):

o Place one to two drops of 2-phenyloctane directly onto the surface of a salt plate (e.g.,
NaCl or KBr).

o Carefully place a second salt plate on top to create a thin liquid film.

o Data Acquisition:
o Place the salt plate assembly in the sample holder of the IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the clean, empty salt plates to subtract from the sample
spectrum.

e Sample Preparation:

o Prepare a dilute solution of 2-phenyloctane (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or hexane.

 Instrumentation and Conditions:
o Gas Chromatograph (GC):
» Injector: Split/splitless injector at 250 °C.
» Carrier Gas: Helium at a constant flow rate.

= Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), ramp to a final
temperature (e.g., 280 °C) to ensure elution of the compound.

o Mass Spectrometer (MS):
» |onization Mode: Electron lonization (EIl) at 70 eV.

» Mass Analyzer: Quadrupole or Time-of-Flight.
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= Scan Range: m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to determine the structure of 2-phenyloctane.
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Caption: Workflow of structural elucidation for 2-phenyloctane.

 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-
Phenyloctane]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b13413545#spectral-data-for-2-phenyloctane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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